molecular formula C15H7F3O2 B6326402 2-(Trifluoromethyl)anthracene-9,10-dione CAS No. 362-21-0

2-(Trifluoromethyl)anthracene-9,10-dione

Cat. No.: B6326402
CAS No.: 362-21-0
M. Wt: 276.21 g/mol
InChI Key: WGDPBTLIVMMBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and two ketone groups at the 9 and 10 positions of the anthracene ring. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)anthracene-9,10-dione typically involves the introduction of the trifluoromethyl group to the anthracene core followed by oxidation to form the dione. One common method is the Friedel-Crafts acylation reaction, where trifluoromethylbenzoyl chloride reacts with anthracene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then oxidized using reagents like chromium trioxide or potassium permanganate to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification is typically achieved through column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, halogenated anthracenes, and nitroanthracenes .

Scientific Research Applications

2-(Trifluoromethyl)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Employed in the development of fluorescent probes for imaging and detection.

    Medicine: Investigated for potential use in photodynamic therapy due to its photophysical properties.

    Industry: Utilized in the production of OLEDs and other optoelectronic devices

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)anthracene-9,10-dione is primarily related to its ability to absorb and emit light. The compound’s photophysical properties are influenced by the presence of the trifluoromethyl group, which affects the electronic distribution within the molecule. This leads to efficient intersystem crossing and fluorescence, making it useful in applications like OLEDs and fluorescent probes .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)anthracene-9,10-dione is unique due to the trifluoromethyl group’s electron-withdrawing nature, which significantly alters the compound’s electronic properties and enhances its photophysical characteristics. This makes it particularly valuable in optoelectronic applications .

Properties

IUPAC Name

2-(trifluoromethyl)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F3O2/c16-15(17,18)8-5-6-11-12(7-8)14(20)10-4-2-1-3-9(10)13(11)19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDPBTLIVMMBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602336
Record name 2-(Trifluoromethyl)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362-21-0
Record name 2-(Trifluoromethyl)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.